molecular formula C18H20O7 B13803511 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester CAS No. 55649-37-1

4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester

Cat. No.: B13803511
CAS No.: 55649-37-1
M. Wt: 348.3 g/mol
InChI Key: CBAMZUJPKNRJSN-UHFFFAOYSA-N
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Description

4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzofuran ring, acetyl group, and multiple hydroxyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of acetyl and hydroxyl groups under controlled conditions. Common reagents used in these reactions include acetyl chloride, dimethyl sulfate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid ethyl ester
  • 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid

Uniqueness

Compared to similar compounds, 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

55649-37-1

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

ethyl 4-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-1-benzofuran-2-yl)-3-hydroxybut-2-enoate

InChI

InChI=1S/C18H20O7/c1-5-24-13(21)7-11(20)6-12-8(2)14-16(22)9(3)17(23)15(10(4)19)18(14)25-12/h7,20,22-23H,5-6H2,1-4H3

InChI Key

CBAMZUJPKNRJSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CC1=C(C2=C(O1)C(=C(C(=C2O)C)O)C(=O)C)C)O

Origin of Product

United States

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